molecular formula C5H7NO4S B13404014 (3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid

(3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid

Cat. No.: B13404014
M. Wt: 177.18 g/mol
InChI Key: DQJJKQZLLKOVPS-HJNJIHEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a dicarboxylic acid derivative, followed by oxidation to form the desired thiazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a similar ring structure but different functional groups.

    Wollastonite (Calcium Silicate): Although not structurally similar, it is used in similar industrial applications as a filler in natural rubber compounds.

Uniqueness

(3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

(3R)-1,5-dioxo-1,4-thiazinane-3-carboxylic acid

InChI

InChI=1S/C5H7NO4S/c7-4-2-11(10)1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-,11?/m0/s1

InChI Key

DQJJKQZLLKOVPS-HJNJIHEWSA-N

Isomeric SMILES

C1[C@H](NC(=O)CS1=O)C(=O)O

Canonical SMILES

C1C(NC(=O)CS1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.